Product packaging for Dehydroluciferin(Cat. No.:CAS No. 20115-09-7)

Dehydroluciferin

Cat. No.: B1459941
CAS No.: 20115-09-7
M. Wt: 278.3 g/mol
InChI Key: CYCGRDQQIOGCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Firefly Bioluminescence Mechanisms

The iconic glow of a firefly is the result of a highly efficient two-step enzymatic reaction. rsc.org First, the enzyme firefly luciferase (FLuc) catalyzes the adenylation of its substrate, D-luciferin, using adenosine (B11128) triphosphate (ATP). nih.govnih.gov This reaction forms a luciferyl-adenylate intermediate (LH2-AMP). nih.gov In the primary, light-emitting pathway, this intermediate is oxidized by molecular oxygen, leading to the formation of an excited state of oxyluciferin, which then decays to its ground state by releasing a photon of light. nih.govnih.gov

Alongside the main bioluminescent reaction, a "dark-side" oxidative reaction occurs. rsc.orgglpbio.com In this secondary pathway, the enzyme-bound D-luciferyl adenylate (D-LH2-AMP) is oxidized, but instead of producing light, it forms dehydroluciferyl adenylate (L-AMP) and hydrogen peroxide (H2O2) as a coproduct. nih.govresearchgate.net It is estimated that approximately 20% of the luciferyl adenylate is diverted through this dark-side oxidation. rsc.orgglpbio.com Dehydroluciferin is thus identified as an oxidative byproduct of the main luciferin-luciferase reaction. biosynth.comnih.gov This formation can also occur during the synthesis or storage of D-luciferin solutions. biosynth.comnih.gov This side reaction is stereospecific, involving only the natural D-enantiomer of luciferin (B1168401). researchgate.net

The identification and naming of compounds in the firefly bioluminescence pathway have evolved. In early studies during the 1960s, the term "this compound" was sometimes used to refer to oxyluciferin, the actual light-emitting product. nih.govpnas.org Synthetic firefly luciferin and a compound then termed this compound (now known as oxyluciferin) were first prepared and their structures described in the early 1960s. pnas.org Over time, with more advanced analytical techniques like HPLC, researchers were able to distinguish between the unstable light-emitting product (oxyluciferin) and the stable inhibitory byproduct. nih.gov This led to the clarification of its structure and its establishment in scientific literature as this compound (L), a distinct molecule from oxyluciferin. nih.govjps.jp this compound is now understood to be an oxidized form of luciferin that does not produce light but acts as a potent inhibitor of the bioluminescent reaction. researchgate.netjps.jp

Significance in Modulating Bioluminescent Assay Performance and Inhibition

The presence of this compound is a critical consideration in the vast applications of firefly luciferase-based bioluminescent assays. biosynth.comgoogle.com These assays are widely used in biotechnology, drug discovery, and environmental monitoring for their high sensitivity and broad dynamic range. rsc.orgresearchgate.net

To counteract this inhibition and stabilize the light signal for high-throughput screening (HTS) applications, assay reagents are often formulated with substances like coenzyme A (CoA). nih.govnih.gov CoA reacts with the inhibitory L-AMP in a thiolytic reaction to produce dehydroluciferyl-CoA (L-CoA), which is a much weaker inhibitor (IC50 = 5 µM). nih.gov This understanding highlights the importance of managing this compound levels to ensure the accuracy and reliability of bioluminescent assays. rsc.org

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₁H₆N₂O₃S₂ biosynth.comnih.gov
Molecular Weight 278.31 g/mol biosynth.com
CAS Number 20115-09-7 biosynth.comnih.gov
IUPAC Name 2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid nih.gov
Class 1,3-thiazolemonocarboxylic acids, benzothiazoles, phenols nih.gov

Table 2: Inhibitory Effects in the Firefly Luciferase System

InhibitorTargetPotencySource
Dehydroluciferyl-adenylate (L-AMP) Firefly LuciferaseIC₅₀ = 6 nM nih.gov
Dehydroluciferyl-adenylate (L-AMP) Firefly LuciferaseKᵢ = 3.8 ± 0.7 nM rsc.orgglpbio.com
Oxyluciferin Firefly LuciferaseKᵢ = 0.5–2 µM nih.gov
Oxyluciferin Firefly LuciferaseKᵢ = 500 ± 30 nM rsc.orgglpbio.com
Dehydroluciferyl-CoA (L-CoA) Firefly LuciferaseIC₅₀ = 5 µM nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6N2O3S2 B1459941 Dehydroluciferin CAS No. 20115-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCGRDQQIOGCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347299
Record name Dehydroluciferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20115-09-7
Record name Dehydroluciferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Pathways of Dehydroluciferin Formation

Biological Oxidation and Enzymatic Catalysis

In biological systems, particularly in the context of firefly bioluminescence, dehydroluciferin is generated through specific enzymatic side reactions.

The primary reaction catalyzed by firefly luciferase involves the adenylation of D-luciferin (LH2) by ATP to form luciferyl adenylate (LH2-AMP). nih.govuni-lj.si This intermediate then typically reacts with oxygen to produce light. However, a competing "dark-side" reaction pathway exists where LH2-AMP is oxidized without producing light. nih.govnih.gov This non-luminescent reaction leads to the formation of dehydroluciferyl adenylate (L-AMP). nih.govnih.govresearchgate.net

This side reaction is significant, diverting up to 20% of the D-luciferyl adenylate intermediate away from the light-producing pathway. nih.govwikipedia.orgglpbio.com The resulting L-AMP is a tight-binding inhibitor of firefly luciferase, meaning the enzyme facilitates the creation of its own inhibitor. nih.govresearchgate.net The formation of L-AMP can be subsequently reversed by pyrophosphate (PPi) to yield this compound (L) and ATP. uni-lj.si This entire process is stereospecific, involving only the natural D-enantiomer of luciferin (B1168401). researchgate.netnih.gov

The "dark-side" oxidation of luciferyl adenylate (LH2-AMP) to dehydroluciferyl adenylate (L-AMP) also results in the co-production of hydrogen peroxide (H2O2). researchgate.netwikipedia.orgnih.gov Research indicates that for every molecule of L-AMP formed, a molecule of H2O2 is generated. researchgate.netnih.gov This pathway represents a non-luminescent consumption of the activated luciferin substrate. researchgate.net

The proposed mechanism suggests that the enzyme-bound LH2-AMP reacts with molecular oxygen. nih.gov One pathway leads to the light-emitting oxyluciferin, while the other leads to L-AMP and H2O2. nih.gov A single-electron-transfer mechanism has been proposed for the reaction between the luciferyl adenylate enolate and oxygen, which determines the partitioning between the two pathways. nih.gov It is important to note that while H2O2 is a coproduct in this enzymatic formation of L-AMP, specially designed "caged" luciferin probes can be activated by external H2O2 to release free luciferin, demonstrating a different context for the interaction between these molecules. pnas.orgswisslumix.com

Firefly luciferase itself can catalyze the synthesis of this compound from luciferin. nih.govcapes.gov.br The process begins with the standard formation of the enzyme-luciferyl adenylate complex (E·LH2-AMP). nih.govcapes.gov.br This complex is at a branch point: it can proceed down the well-known bioluminescent pathway or be shunted towards the synthesis of the inhibitory E·L-AMP complex. nih.govcapes.gov.br

Non-Enzymatic and Chemical Generation

This compound can also be formed outside of enzymatic pathways through spontaneous degradation or deliberate chemical synthesis.

D-luciferin is susceptible to degradation, particularly during storage and when in solution, leading to the spontaneous formation of this compound. biosynth.comwindows.net This instability is influenced by several factors. Luciferin is light-sensitive and should be protected from direct light. revvity.com It is also sensitive to oxygen and moisture. windows.net

The pH of the solution is critical; luciferin is relatively stable at a neutral pH, but its degradation is accelerated in alkaline conditions. d-nb.infowindows.netfishersci.com In alkaline solutions, luciferin is more readily oxidized to this compound. d-nb.infofishersci.com For this reason, lyophilized luciferin is often stored at -20°C under an inert gas like argon or nitrogen to ensure stability for up to two years. windows.netrevvity.com Once in solution, immediate use is recommended, as prolonged storage, even when frozen, can lead to degradation and a decrease in signal. windows.netrevvity.combiotium.com Studies have shown that after 60 days at 37°C in a buffer solution, 25% of a luciferin sample can degrade into this compound. nih.gov

Factors Affecting D-Luciferin Stability and Spontaneous this compound Formation
FactorCondition Leading to InstabilityConsequenceRecommended Handling/Storage
LightExposure to direct lightDegradationStore in amber vials or protect from light (e.g., with foil). revvity.com
Oxygen/AirExposure to atmospheric oxygenOxidation to this compoundStore under inert gas (argon, nitrogen); keep vials tightly closed. windows.netrevvity.com
pHAlkaline conditions (pH > 7.5)Base-catalyzed oxidation to this compound. d-nb.infofishersci.comUse neutral pH buffers; avoid Tris-HCl. windows.netsigmaaldrich.com
TemperatureProlonged storage in solution, even at 4°C or -20°CGradual degradation and loss of signal. revvity.comStore lyophilized solid at -20°C or below; use solutions immediately. revvity.comcaymanchem.com
MoisturePresence of moisture in powder formDegradationStore in a desiccated container. windows.net

This compound can be intentionally synthesized from D-luciferin through straightforward chemical oxidation methods. One established method involves heating an alkaline solution of D-luciferin in the presence of atmospheric oxygen, which yields this compound. nih.govpnas.orgarkat-usa.org

Another common and efficient method is the oxidation of luciferin using potassium ferricyanide (B76249) (K3[Fe(CN)6]) in an alkaline solution at room temperature. nih.govpnas.org Both the D- and L-isomers of luciferin can be converted to this compound with equal ease using these chemical methods. pnas.org These synthesis routes provided early researchers with a means to produce this compound for study before its role as a biological byproduct was fully understood. pnas.orgarkat-usa.org

Chemical Synthesis Methods for this compound from D-Luciferin
MethodReagents/ConditionsDescriptionReference
Alkaline HeatD-Luciferin, Sodium Hydroxide (NaOH), Air (O2), BoilingD-luciferin is dissolved in an alkaline solution and heated, allowing atmospheric oxygen to oxidize it to this compound. nih.govpnas.orgarkat-usa.org
Ferricyanide OxidationD-Luciferin, Potassium Ferricyanide (K3[Fe(CN)6]), Alkaline Solution, Room TemperatureA strong oxidizing agent, ferricyanide, is used to efficiently convert luciferin to this compound in a basic solution. nih.govpnas.org

Molecular Interactions and Enzymatic Inhibition by Dehydroluciferin

Firefly Luciferase Inhibition Kinetics and Mechanisms

The kinetic and mechanistic studies of firefly luciferase inhibition have revealed the potent and multifaceted roles of dehydroluciferin and its adenylated form.

This compound (L) is recognized as a potent inhibitor of the firefly luciferase-catalyzed light-emitting reaction. nih.govplos.orggoogle.comjps.jp It is an oxidative breakdown product of D-luciferin and its accumulation, even at low concentrations, can significantly compromise the performance of luciferase-based assays over time. plos.org The inhibitory effect of this compound is dose-dependent; increasing concentrations lead to a reduction in the peak flash of the bioluminescence reaction. nih.gov This inhibition is a key factor contributing to the characteristic flash profile observed in in vitro luciferase assays. nih.govresearchgate.net

Kinetic analyses have characterized this compound as a tight-binding uncompetitive inhibitor of firefly luciferase. researchgate.netrsc.orgnih.gov This mode of inhibition signifies that this compound binds to the enzyme-substrate complex (luciferase-luciferyl-AMP). A study measuring light production in the presence of varying concentrations of this compound (0.5 to 2 µM) determined its inhibition constant (Ki) to be 0.00490 ± 0.00009 µM. rsc.orgnih.gov The corresponding Michaelis constant (Km) value obtained in this analysis was 16.6 ± 2.3 µM. rsc.orgnih.gov This strong, tight-binding uncompetitive inhibition underscores the significant impact of this compound on the efficiency of the bioluminescent reaction. researchgate.netrsc.orgnih.gov

Dehydroluciferyl adenylate (L-AMP), formed as a side product of the bioluminescence reaction, is an even more potent inhibitor than this compound itself. rsc.orgnih.gov It acts as a tight-binding competitive inhibitor of luciferase. nih.govresearchgate.net The inhibition constant (Ki) for L-AMP has been determined to be 3.8 ± 0.7 nM, highlighting its high affinity for the enzyme. nih.govresearchgate.net The potent inhibitory nature of L-AMP is a primary contributor to the rapid decay of light emission, known as the flash profile, in in vitro bioluminescence reactions. nih.govresearchgate.netrsc.org The formation of L-AMP occurs through the oxidation of the luciferyl-AMP intermediate. pnas.org

The inhibitory landscape of the firefly luciferase reaction involves multiple products and substrate enantiomers. A comparative analysis reveals distinct mechanisms and potencies.

Oxyluciferin : Oxyluciferin, the light-emitting product of the reaction, acts as a competitive inhibitor of luciferase. nih.govresearchgate.net Its inhibition constant (Ki) is approximately 0.50 ± 0.03 µM. nih.govresearchgate.net While it is an inhibitor, L-AMP is a significantly stronger inhibitor. nih.govresearchgate.net

L-Luciferin : The L-enantiomer of luciferin (B1168401) (L-LH2) is also an inhibitor of the bioluminescence reaction. researchgate.netrsc.org It exhibits a mixed-type non-competitive-uncompetitive inhibition mechanism. researchgate.netrsc.orgnih.gov The inhibition constants for L-luciferin are Ki = 0.68 ± 0.14 µM and αKi = 0.34 ± 0.16 µM. rsc.orgnih.gov This indicates that L-luciferin can bind to both the free enzyme and the enzyme-substrate complex, further contributing to the regulation of the light-emitting pathway. rsc.org

Table 1: Comparative Inhibition of Firefly Luciferase

Inhibitor Inhibition Type Ki Value
This compound (L) Tight-binding uncompetitive 0.00490 ± 0.00009 µM rsc.orgnih.gov
Dehydroluciferyl Adenylate (L-AMP) Tight-binding competitive 3.8 ± 0.7 nM nih.govresearchgate.net
Oxyluciferin Competitive 0.50 ± 0.03 µM nih.govresearchgate.net
L-Luciferin (L-LH2) Mixed-type non-competitive-uncompetitive Ki = 0.68 ± 0.14 µM, αKi = 0.34 ± 0.16 µM rsc.orgnih.gov

Dehydroluciferyl-CoA (L-CoA) Formation and its Inhibitory Role

The interaction with coenzyme A (CoA) introduces another layer of regulation to the luciferase system, primarily through the formation of dehydroluciferyl-CoA (L-CoA).

Firefly luciferase can catalyze the synthesis of dehydroluciferyl-CoA (L-CoA) from this compound in the presence of ATP and CoA. nih.gov This reaction proceeds through the formation of dehydroluciferyl adenylate (L-AMP) as an intermediate. acs.org The enzymatic conversion is reversible: this compound ⇌ dehydroluciferyl-adenylate ⇌ L-CoA. capes.gov.br This catalytic activity highlights the similarity of firefly luciferase to acyl-CoA synthetases. asm.org The synthesis of L-CoA has been confirmed through chemical synthesis and comparison with the enzymatically produced compound. capes.gov.br In the presence of air (oxygen), luciferase-catalyzed synthesis from luciferin, ATP, and coenzyme A yields dehydroluciferyl coenzyme A. nih.gov

The formation of L-CoA from the potent inhibitor L-AMP is a key function of coenzyme A in luciferase assays. This thiolytic reaction, where CoA reacts with L-AMP, produces L-CoA, a much weaker inhibitor. nih.govacs.org This conversion helps to stabilize light emission by removing the highly inhibitory L-AMP from the reaction. nih.govacs.org

L-CoA as a Weaker Inhibitor Relative to this compound and L-AMP

Dehydroluciferyl-coenzyme A (L-CoA) has been identified as a significantly less potent inhibitor of the firefly luciferase enzyme compared to both this compound (L) and dehydroluciferyl-adenylate (L-AMP). rsc.orgnih.govresearchgate.net This difference in inhibitory strength is a key factor in the enhancement of the bioluminescence reaction by Coenzyme A (CoA). rsc.orgresearchgate.net The potent inhibition of luciferase by L-AMP is a primary contributor to the rapid decay of light emission observed in vitro. nih.govresearchgate.netnih.gov CoA mitigates this inhibition through a thiolytic reaction with the enzyme-bound L-AMP (E·L-AMP) complex. nih.govnih.govrsc.org This reaction produces L-CoA and frees the enzyme, allowing it to participate in further catalytic cycles. nih.govresearchgate.net

Kinetic studies have quantified the inhibitory constants (Ki) for these molecules, providing a clear basis for their relative inhibitory strengths. L-AMP is a powerful, tight-binding competitive inhibitor with a Ki value in the nanomolar range (3.8 ± 0.7 nM). nih.gov In contrast, L-CoA acts as a non-competitive inhibitor with a much higher Ki of 0.88 ± 0.03 µM, indicating it is a substantially weaker inhibitor. rsc.orgresearchgate.net this compound (L) itself is a tight-binding uncompetitive inhibitor with a Ki of 0.00490 ± 0.00009 µM. rsc.orgresearchgate.net The formation of the weaker inhibitor, L-CoA, from the potent inhibitor, L-AMP, supports the observation that CoA can stimulate and stabilize the light emission in luciferase-catalyzed reactions. rsc.orgresearchgate.netresearchgate.net

The following table summarizes the inhibition constants and mechanisms for these key inhibitors of firefly luciferase.

InhibitorInhibition TypeKi (Inhibition Constant)
Dehydroluciferyl-adenylate (L-AMP)Tight-binding competitive3.8 ± 0.7 nM nih.gov
This compound (L)Tight-binding uncompetitive0.00490 ± 0.00009 µM researchgate.net
Dehydroluciferyl-coenzyme A (L-CoA)Non-competitive0.88 ± 0.03 µM researchgate.net

Influence on Bioluminescence Kinetics and Quantum Yield

Contribution to the Characteristic Light Decay Profile in Luciferase Reactions

The formation of inhibitory byproducts, particularly this compound (L) and its adenylate form (L-AMP), plays a crucial role in shaping the characteristic light decay profile of in vitro firefly luciferase reactions. nih.govnih.gov Immediately following the initiation of the reaction, there is a rapid burst of light, which then quickly decays to a much lower, sustained level of emission. nih.gov This initial flash and subsequent decay are largely attributed to the accumulation of potent inhibitors. nih.govnih.gov

L-AMP has been identified as the primary molecule responsible for this rapid decay in light output. researchgate.netnih.gov It is a powerful, tight-binding inhibitor of luciferase, and its formation effectively traps the enzyme in a non-productive state. nih.govnih.gov The oxidation of the luciferyl-adenylate intermediate can lead to the formation of L-AMP in a "dark" reaction pathway that does not produce light. rsc.orgnih.govplos.org The accumulation of L-AMP significantly contributes to the initial sharp decrease in bioluminescence. researchgate.netnih.gov

Both this compound (L) and L-luciferin (L-LH2) are also strong inhibitors that contribute to the flash profile. rsc.orgresearchgate.net The presence of these inhibitors, formed as byproducts of the main reaction or from side reactions, leads to a complex kinetic profile where the initial high rate of light emission is quickly attenuated. rsc.orgresearchgate.net The addition of Coenzyme A (CoA) can alter this profile, converting the "flash" of light into a more stable "glow" by reacting with L-AMP to form the much weaker inhibitor, L-CoA. pnas.orgnih.gov

Impact on the Overall Quantum Yield of the Bioluminescence Reaction

Research has also indicated that environmental factors, influenced by molecular crowding agents or coacervates, can alter the quantum yield. acs.orgresearchgate.net These changes can be linked to a reduction in the inhibitory effects of reaction products and shifts in the bioluminescence quantum yield itself. acs.org For instance, in certain coacervate systems, an increase in bioluminescence intensity was observed, which was attributed to both an increased quantum yield and an improved enzymatic reaction rate. acs.org This suggests that the microenvironment of the reaction can modulate the balance between the light-emitting pathway and the formation of inhibitory, non-luminescent products like this compound derivatives. acs.orgjps.jp

Enzymatic Trapping in Light-Unproductive Complexes

A significant factor contributing to the inhibition of the firefly luciferase reaction is the trapping of the enzyme in stable, non-productive complexes with inhibitory molecules. nih.govresearchgate.net The formation of the dehydroluciferyl-adenylate (L-AMP) complex is a prime example of this phenomenon. nih.gov The enzyme-luciferin-AMP (E·LH2-AMP) complex can proceed down two competing pathways: the desired light-producing pathway or a "dark" pathway that results in the synthesis of the E·L-AMP complex. nih.gov

The E·L-AMP complex is highly stable and effectively sequesters the luciferase enzyme, preventing it from participating in further rounds of the light-emitting reaction. nih.govresearchgate.net This trapping mechanism is a major reason for the observed inhibition of light emission. nih.gov The formation of this multi-substrate adduct inhibitor is a case of the enzyme catalyzing the formation of its own potent inhibitor. nih.gov

Stereospecificity Considerations in this compound Formation and Inhibitory Action

The stereochemistry of luciferin is a critical determinant in the firefly bioluminescence reaction, with the enzyme exhibiting a high degree of stereospecificity. wikipedia.orgresearchgate.netpsu.edu Naturally occurring firefly luciferin is the D-enantiomer (D-luciferin), and it is this form that is oxidized by luciferase to produce light. wikipedia.orgpsu.edu The L-enantiomer (L-luciferin), on the other hand, does not produce light upon enzymatic oxidation and instead acts as a competitive inhibitor of the bioluminescence reaction. wikipedia.orgpnas.org

Despite this difference in light production, both D- and L-luciferin can be enzymatically converted to their respective adenylates (D-LH2-AMP and L-LH2-AMP) by luciferase. nih.govpnas.org Furthermore, both enantiomers can be chemically oxidized to form this compound. pnas.org Chromatographic and fluorometric analyses have shown that this compound is formed from both D- and L-luciferin. pnas.org

The inhibitory action of L-luciferin suggests that the enzyme's active site can bind both enantiomers. wikipedia.orgpnas.org The initial rate of pyrophosphate release during the adenylation step is the same for both D- and L-luciferin, indicating that the enzyme does not distinguish between the two isomers in this initial activation step. pnas.org The key difference lies in the subsequent oxidation step, where only the D-luciferyl-adenylate complex proceeds through the light-emitting pathway. pnas.org The oxidation of the L-luciferyl-adenylate complex is a "dark" reaction, producing no bioluminescence. pnas.org This stereospecificity is a fundamental aspect of the firefly luciferase system, dictating which substrate will be productive for light emission and which will act as an inhibitor. wikipedia.orgresearchgate.net

Structural and Spectroscopic Characterization in Research Contexts

Electronic Structure and Spectroscopic Properties Analysis

The electronic and spectroscopic properties of dehydroluciferin have been thoroughly investigated to understand its role as an inhibitor in firefly luciferase-catalyzed reactions and to draw comparisons with the light-emitting substrate, D-luciferin.

The absorption spectra of this compound exhibit significant dependence on the pH of the solution, a phenomenon that has been crucial in understanding its ionization states. jps.jp In acidic solutions, the absorption spectrum of this compound is very similar to that of D-luciferin. jps.jp However, as the pH transitions from acidic to basic, the main absorption bands of this compound shift to longer wavelengths. jps.jp

Theoretical calculations have been employed to reproduce the observed absorption spectra. In an acidic environment, the calculated absorption maxima are at 348 nm, 306 nm, 297 nm, and 286 nm. jps.jp In a basic environment, the calculated maxima shift to 394 nm, 316 nm, 296 nm, 270 nm, and 264 nm. jps.jp

Table 1: Calculated Absorption Maxima of this compound in Acidic and Basic Solutions

Condition Absorption Maxima (nm)
Acidic 348, 306, 297, 286
Basic 394, 316, 296, 270, 264

The electronic transitions in this compound, particularly the first absorption band, have been attributed to intramolecular charge-transfer (CT). jps.jpjst.go.jp This charge transfer occurs from the benzothiazole (B30560) ring to the thiazoline (B8809763) ring of the molecule. jps.jpresearchgate.net This phenomenon is significantly influenced by the solvent medium, indicating a strong interaction between the this compound molecule and its surrounding solvent molecules. jps.jpjst.go.jp The character of this intramolecular charge transfer is a key factor in the observed optical absorption properties of this compound. jps.jp

This compound undergoes protolytic processes in its excited state, a phenomenon known as excited-state proton transfer (ESPT). acs.orgnih.gov The rate of this process has been a subject of detailed study. The ESPT rate coefficient for this compound has been measured to be 1.1 × 10¹⁰ s⁻¹. acs.orgnih.gov This is notably slower than the ESPT rates for D-luciferin (3.7 × 10¹⁰ s⁻¹) and oxyluciferin (2.1 × 10¹⁰ s⁻¹). acs.org

The ESPT rate of this compound is also influenced by the solvent composition. In water-methanol mixtures, the rate decreases in a non-linear fashion as the concentration of methanol (B129727) increases. acs.orgnih.gov

Table 2: Excited-State Proton Transfer (ESPT) Rate Coefficients

Compound ESPT Rate Coefficient (s⁻¹)
This compound 1.1 × 10¹⁰
D-luciferin 3.7 × 10¹⁰
Oxyluciferin 2.1 × 10¹⁰

The fluorescence decay of the deprotonated form of this compound is characterized by a bimodal decay, exhibiting both short and long-time decay components. acs.orgnih.govresearchgate.net This bimodal decay has also been observed for both D-luciferin and oxyluciferin. acs.orgresearchgate.net

Furthermore, in weakly acidic aqueous solutions, the emission from the deprotonated species of this compound is efficiently quenched. acs.orgnih.govresearchgate.netacs.org This quenching is attributed to the ground-state protonation of the thiazole (B1198619) nitrogen, which has a pKa value of approximately 3. acs.orgacs.org

Computational Chemistry and Theoretical Modeling

To gain a deeper understanding of the molecular mechanism and electronic structure of this compound, computational methods have been employed. Specifically, the Linear Combination of Atomic Orbitals - Approximate Self-Consistent Molecular Orbital - Self-Consistent Field - Configuration Interaction (LCAO-ASMO-SCF-CI) method has been used to calculate the π-electron states. jps.jpjst.go.jp

These calculations have been successful in reproducing the observed absorption spectra of this compound in both acidic and basic solutions. jps.jpjst.go.jpresearchgate.net This theoretical approach has been instrumental in confirming that the first absorption band in basic solution is due to an intramolecular charge transfer from the benzothiazole to the thiazoline ring. jps.jpjst.go.jp The calculations also highlighted the significant effect of the reaction field from the solvent on this absorption band. jps.jpjst.go.jp

Theoretical Examination of Reaction Mechanisms and Bioluminescence Quantum Efficiencies

Theoretical studies have been instrumental in elucidating the molecular mechanisms of firefly bioluminescence and the factors influencing its quantum efficiency. This compound (L) is recognized as a potent competitive inhibitor of the luminescence reaction. jps.jp It can react with ATP to form dehydroluciferyl adenylate (L-AMP), which binds tightly to the luciferase enzyme, but has a much lower fluorescence quantum yield compared to this compound itself. jps.jp

The bioluminescence reaction involves the conversion of D-(-)-luciferin (LH2) to luciferyl adenylate (LH2-AMP) with the help of ATP. jps.jp This substrate then binds to luciferase, and in the presence of oxygen, an excited singlet state of the product-emitter, oxyluciferin, is formed, leading to light emission. jps.jp The bioluminescence quantum efficiency for Photinus pyralis has been estimated to be as high as 0.88 ± 0.25 in vitro. jps.jp

A side reaction in this process leads to the formation of this compound adenylate and subsequently this compound. nih.gov Isotope effect studies using 5,5-d2-luciferin have provided further insights. nih.govescholarship.org A small isotope effect on the formation of this compound supports a single-electron-transfer mechanism where the enolate of luciferyl adenylate reacts with oxygen. nih.govescholarship.org This reaction forms a radical and a superoxide, and their subsequent interaction determines the partitioning between the pathway leading to light-emitting oxyluciferin and the one producing this compound. nih.govescholarship.org These findings suggest that the kinetic isotope effect reflects H-atom abstraction by superoxide, rather than a direct elimination from a hydroperoxide intermediate. nih.govescholarship.org

Theoretical calculations, such as the LCAO-ASMO-SCF-CI method, have been employed to reproduce the observed absorption spectra of luciferin (B1168401) and this compound in both acidic and basic solutions. jps.jp These studies have helped in understanding the electronic transitions and the formation process of the excited state of oxyluciferin. jps.jp

Computational Insights into Solvent Effects on Spectroscopic Characteristics

Computational methods have provided valuable insights into how the solvent environment affects the spectroscopic properties of luciferin derivatives, including this compound. The polarity of the solvent has a noticeable impact on the absorption and fluorescence spectra. uga.edu

Studies using implicit solvent models, such as the polarizable continuum model (PCM), have shown that the emission wavelength of oxyluciferin can be significantly altered by the solvent's dielectric properties. nih.gov For instance, in a polar solvent like water, the computed emission wavelength is longer compared to that in a non-polar solvent like benzene, indicating a blue shift in less polar environments. nih.gov

Explicit solvent models, which consider the direct interaction between the solute and individual solvent molecules, have also been employed. For example, studies on firefly luciferin in dimethyl sulfoxide (B87167) (DMSO) using the GIAO DFT approach have demonstrated that a hydrogen-bonded complex model between luciferin and DMSO molecules provides a better agreement with observed 1H NMR chemical shifts than the Onsager reaction field model. researchgate.net This suggests that specific interactions, such as hydrogen bonding, play a crucial role in determining the spectroscopic characteristics in solution. researchgate.net These computational approaches are essential for interpreting experimental data and for designing novel bioluminescent probes with tailored spectral properties.

Structural Biology of this compound Analogues

The study of this compound analogues has been crucial in understanding the structure-function relationship of firefly luciferase and has paved the way for the development of novel bioluminescent reporters.

X-ray Crystallographic Studies of Inhibitor-Luciferase Complexes

X-ray crystallography has provided high-resolution structures of luciferase in complex with this compound analogues, offering a detailed view of the active site and the interactions that govern substrate binding and inhibition. A notable example is the crystal structure of luciferase from the Japanese Genji-botaru (Luciola cruciata) complexed with 5'-O-[N-(dehydroluciferyl)-sulfamoyl]adenosine (DLSA), a stable analogue of the luciferyl-adenylate intermediate. nih.govrcsb.org This structure, solved at a resolution of 1.3 Å, revealed a significant conformational change in the wild-type enzyme upon binding the inhibitor. rcsb.org

The DLSA-bound structure confirmed the involvement of three conserved motifs that line the active site. nih.gov Key invariant residues, such as Gly202, Lys208, and Glu346 (in L. cruciata luciferase), play a critical role in anchoring the substrate. nih.gov Another important finding from the DLSA co-crystal structure is the movement of the hydrophobic side chain of Ile288 towards the benzothiazole ring of the inhibitor. rcsb.org This movement suggests that the rigidity of the excited state of oxyluciferin, controlled by such transient conformational changes, is a determining factor for the color of the emitted bioluminescence. rcsb.org

Furthermore, comparative structural analyses have been performed with other inhibitors. For instance, the structure of firefly luciferase in complex with PTC124-AMP, a mixed-anhydride adduct, shows a binding mode that is isostructural with that of DLSA. pnas.org Similarly, the crystal structure of firefly luciferase with a dehydroinfraluciferyl analogue, iDLSA, has provided insights into the mechanism of near-infrared light emission. elifesciences.org These crystallographic studies are fundamental for understanding the molecular basis of luciferase inhibition and for the rational design of new luciferase modulators and reporters. nih.govelifesciences.orgplos.org

Conformational Analysis of this compound Analogues within Luciferase Active Sites

Conformational analysis of this compound analogues within the active site of luciferase provides critical information on the structural determinants of binding and inhibition. The binding of these analogues often induces conformational changes in the enzyme, which are essential for its catalytic activity and the modulation of light emission.

The crystal structure of Luciola cruciata luciferase with the high-energy intermediate analogue DLSA revealed that the enzyme undergoes a significant conformational change upon substrate binding. rcsb.orgnih.gov This change involves the closure of a large cleft between the N- and C-terminal domains, which is thought to enhance catalytic efficiency, possibly by excluding water molecules that could quench the excited oxyluciferin product. nih.gov

The binding of DLSA and other analogues like PTC124-AMP has been shown to be highly conserved across different luciferases. nih.gov The interactions of these inhibitors with invariant residues in the active site are essentially identical, highlighting the conserved nature of the binding pocket. nih.gov For example, the 3,5-diaryl oxadiazole of PTC124-AMP occupies the luciferin binding pocket in a manner that is structurally analogous to DLSA. pnas.org

Homology modeling based on the DLSA-bound luciferase structure has been used to predict the binding modes of other luciferin analogues, such as 5,5-dialkylluciferins. plos.org These models help in understanding substrate-enzyme interactions and in designing competition assays to evaluate the binding efficiency of new analogues. plos.org The conformational flexibility of certain residues, like Ile288, is believed to play a crucial role in determining the color of bioluminescence by influencing the microenvironment and rigidity of the emitter, oxyluciferin. rcsb.org

Dehydroluciferin in Advanced Material and Substrate Design

Synthetic Methodologies for Dehydroluciferin and its Analogues

The chemical synthesis of this compound and its structurally related analogues is essential for studying their properties and for their use as standards or inhibitors in luciferase-based systems. Various synthetic strategies have been developed to access these important molecules.

The development of luciferin (B1168401) analogues with altered properties, such as sustained glow kinetics and blue-shifted emission, has led to the synthesis of compounds like benzothiophene (B83047) luciferin (BtLH2). conncoll.edu The corresponding oxidized form, benzothiophene this compound (BtL), and its derivatives are important for mechanistic and structural studies.

A key analogue, benzothiophene this compound sulfamoyl adenosine (B11128) (BtDLSA), was synthesized to serve as a potent inhibitor for crystallographic studies with luciferase. conncoll.edu The synthesis of BtDLSA is a convergent route that first requires the preparation of the benzothiophene analog of this compound (BtL). conncoll.edu This multi-step synthesis was adapted from established methods used for the natural thiazole-containing this compound. conncoll.edu The process involves preparing a protected form of BtL, which is then condensed with a protected sulfamoyl adenosine precursor. conncoll.edu The final step involves deprotection under acidic conditions, followed by purification to yield the target molecule, BtDLSA. conncoll.edu The synthesis resulted in six novel compounds that were characterized by high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. conncoll.edu

General synthetic approaches to the benzothiophene core structure often involve the reaction of arynes with alkynyl sulfides or the electrophilic cyclization of 2-alkynyl thioanisoles. rsc.orgresearchgate.net

This compound sulfamoyl adenosine (DLSA) is a stable, high-energy intermediate analogue of luciferyl adenylate. nih.govrsc.org It acts as a potent competitive inhibitor of the luciferase enzyme, making it a valuable tool for elucidating the conformational changes that occur during the bioluminescence reaction. nih.gov The reported inhibition constants (Ki) for DLSA are 34 ± 5 nM for luciferin (LH2) and 41 ± 3 nM for Mg2+-ATP. nih.gov

The synthesis of DLSA has been approached through different routes. nih.gov One established method was later adapted for crystallographic studies, leading to the determination of the crystal structure of Luciola cruciata luciferase in a complex with DLSA. nih.govrsc.org As mentioned previously, the synthetic strategy for DLSA served as a template for the synthesis of its benzothiophene analogue, BtDLSA. conncoll.edu This involves the condensation of this compound with sulfamoyl adenosine. conncoll.edu

2-Cyano-6-hydroxybenzothiazole (CBT) is a critical and widely used intermediate in the synthesis of both D-luciferin and this compound. researchgate.netresearchgate.netarkat-usa.orgnih.gov Its importance stems from its ability to readily react with D-cysteine under mild, near-neutral aqueous conditions to form the thiazoline (B8809763) ring of D-luciferin in nearly quantitative yields (90-95%). researchgate.netucl.ac.uk

The classical synthesis of D-luciferin, and by extension this compound, often relies on the preparation of CBT. arkat-usa.orgnih.gov A common route to CBT involves the demethylation of its 2-cyano-6-methoxy derivative, a reaction that can be efficiently achieved by fusion with pyridinium (B92312) hydrochloride. arkat-usa.org An alternative synthesis for this compound starts with 2-cyano-6-hydroxybenzothiazole, which is condensed with methyl bromopyruvate. arkat-usa.orgumich.edu This method avoids potentially harsh hydrolysis steps required in other routes. umich.edu

Furthermore, CBT is the starting point for producing chemically modified luciferins designed to have enhanced stability, such as 5,5-dialkylluciferins. plos.org The general procedure involves reacting CBT with β,β-disubstituted cysteine analogs to form the desired modified luciferin. plos.org

Table 1: Synthetic Reactions Utilizing 2-Cyano-6-hydroxybenzothiazole (CBT)

ProductReactant(s) with CBTKey ConditionsOverall YieldReference(s)
D-LuciferinD-CysteineRoom temperature, aqueous90-95% researchgate.net
This compound Methyl EsterMethyl bromopyruvateNot specifiedNot specified arkat-usa.org
5,5-Dialkylluciferinsβ,β-disubstituted cysteine analogsRoom temperature, DMF/H₂ONot specified plos.org
D-LuciferinD-Cysteine hydrochloride, K₂CO₃MeOH:H₂O (2:1), 15 minHigh ucl.ac.uk

To improve accessibility and reduce the cost associated with D-luciferin and its derivatives, alternative synthetic routes have been explored. A notable method starts from the inexpensive and readily available compound 1,4-benzoquinone. researchgate.netresearchgate.netnih.govnih.gov

Strategies for Attenuating this compound Formation in Bioluminescent Assays

The formation of this compound is a significant issue in bioluminescence-based assays because it is an oxidative breakdown product of luciferin and a potent inhibitor of luciferase. nih.govgoogle.com Its accumulation in assay reagents over time leads to a decreased signal and reduced assay stability. nih.gov Consequently, strategies to prevent or reduce its formation are critical for developing next-generation detection assays with improved shelf-life and performance. nih.govplos.org

A primary strategy to enhance the stability of luciferin substrates is through chemical modification. It was hypothesized that replacing the hydrogen atoms at the C5 position of the luciferin's thiazoline ring with alkyl groups could block the oxidation pathway that leads to this compound. plos.org This modification prevents the degradation of the substrate to its inhibitory this compound form, thereby improving its thermostability in solution. nih.govnih.govresearchgate.netdntb.gov.ua

Studies have confirmed this hypothesis, demonstrating that 5,5-dialkylluciferins, such as 5,5-dimethylluciferin, are significantly more stable than the natural luciferin (LH2). plos.orgnih.govresearchgate.net In an accelerated thermostability study, 5,5-dimethylluciferin showed markedly improved stability compared to unmodified luciferin when incubated at 60°C. plos.orgplos.orgresearchgate.net

However, a drawback of this modification is that 5,5-dialkylluciferins are generally poor substrates for wild-type and commonly engineered luciferases like Ultra-Glo™. nih.govresearchgate.net To overcome this limitation, a dual approach of optimizing the dialkyl modification on the luciferin and concurrently engineering the luciferase enzyme through directed evolution has been employed. nih.gov This has led to the development of novel luciferase/luciferin pairs that exhibit both high catalytic efficiency and improved reagent stability at ambient temperatures. nih.gov

Table 2: Comparison of Unmodified Luciferin and 5,5-Dialkylluciferin

FeatureUnmodified Luciferin (LH2)5,5-Dialkylluciferin (e.g., 5,5-dimethylluciferin)Reference(s)
Stability Thermally unstable; degrades to this compound.Thermally stable due to blockage of the oxidation pathway. plos.org nih.govgoogle.comnih.gov
Breakdown Product This compound (potent luciferase inhibitor).Degradation to this compound is prevented. nih.govdntb.gov.ua nih.gov
Substrate Efficiency (with Ultra-Glo™) HighPoor nih.govresearchgate.net
Assay Application Requires fresh preparation for optimal performance.Foundation for next-generation assays with improved reagent stability. nih.govnih.gov nih.govplos.org

This compound as a Biochemical Probe and Research Tool

This compound (L), while often viewed as a degradation product of luciferin, also functions as a valuable biochemical tool in its own right, particularly in the context of chemiluminescent assays. biosynth.com It is a synthetic analogue of luciferin that can be used as a substrate in certain chemiluminescent reactions. biosynth.com When this compound reacts with luciferase, it produces a measurable light emission, which can be quantified using a photomultiplier tube. biosynth.com This property allows it to be used for detecting the presence and activity of specific enzymes in a sample, as the light output is proportional to the enzymatic activity. biosynth.com

Beyond its role as a substrate, this compound is a potent inhibitor of the firefly luciferase enzyme. researchgate.net Kinetic studies have characterized it as a tight-binding uncompetitive inhibitor. researchgate.net This inhibitory characteristic is significant for assay design and data interpretation, as its presence, even as a contaminant in D-luciferin preparations, can impact the kinetics of the light-emitting reaction. rsc.orgresearchgate.net Understanding its inhibitory mechanism is crucial for developing accurate and reproducible luciferase-based assays. researchgate.net

This compound's reactivity extends to other biomolecules, such as proteins containing disulfide bonds, like cytochrome P450, making it a probe for metabolic processes. biosynth.com Its utility is recognized in various assay formulations, where it is listed as a potential chemiluminescent compound for inclusion in stabilized reagent mixtures designed for immunoassays and DNA or protein detection. google.com

Table 2: Properties of this compound in Biochemical Assays This table outlines the key characteristics and applications of this compound as a research tool.

PropertyDescriptionApplicationReference
Substrate Activity Reacts with luciferase to produce chemiluminescence.Detection of enzyme activity. biosynth.com
Inhibitory Activity Acts as a tight-binding uncompetitive inhibitor of firefly luciferase.Study of enzyme kinetics; a factor in assay design and reproducibility. researchgate.net
Reactivity Reacts with disulfide bonds in proteins.Probe for specific enzymes involved in metabolism (e.g., cytochrome P450). biosynth.com
Formulation Component Can be included as a chemiluminescent agent in stabilized assay substrates.Use in immunoassays, DNA/RNA detection, and blotting. google.com

Future Directions and Emerging Research Perspectives

Comprehensive Elucidation of Dehydroluciferin's Physiological Roles Beyond Enzyme Inhibition

This compound is a known potent inhibitor of the firefly luciferase reaction, a byproduct of the oxidation of luciferin (B1168401) that can also form during its synthesis or storage. drugtargetreview.com While its inhibitory properties have been extensively studied, its physiological roles beyond this are not yet fully understood. One emerging area of research is the investigation of its potential involvement in metabolic pathways. For instance, it has been suggested that firefly luciferase may possess coenzyme A (CoA) synthetic activity, converting this compound to dehydroluciferyl-CoA. neofroxx.com This conversion, facilitated by the formation of a dehydroluciferyl adenylate intermediate, could serve to release the enzyme from inhibition by this compound, thereby modulating the luminescence reaction. neofroxx.com The physiological significance of dehydroluciferyl-CoA and its potential downstream metabolic functions remain a critical area for future investigation. A deeper understanding of these pathways could reveal novel regulatory mechanisms within bioluminescent organisms and potentially in other biological systems where similar chemical motifs are present.

Advanced Structure-Activity Relationship Studies for this compound and its Analogues

The inhibitory effect of this compound on firefly luciferase is well-documented, with studies characterizing it as a tight-binding uncompetitive inhibitor. dtic.milresearchgate.net The inhibition constants (Kᵢ) for this compound and its related compounds have been determined, providing a quantitative measure of their inhibitory potency. dtic.milresearchgate.net

CompoundInhibition TypeKᵢ (μM)
This compound (L)Tight-binding uncompetitive0.00490 ± 0.00009
Dehydroluciferyl-coenzyme A (L-CoA)Non-competitive0.88 ± 0.03
L-luciferin (L-LH₂)Mixed-type non-competitive-uncompetitive0.68 ± 0.14 (Kᵢ), 0.34 ± 0.16 (αKᵢ)

Future research in this area will focus on advanced structure-activity relationship (SAR) studies to systematically probe the chemical features of this compound that are critical for its inhibitory activity. This will involve the synthesis and characterization of a diverse library of this compound analogues with modifications at various positions of the benzothiazole (B30560) and thiazole (B1198619) rings. For instance, the substitution of the hydroxyl group at the C-6 position with other functional groups, or alterations to the carboxylic acid moiety, could provide valuable insights into the binding interactions with the luciferase enzyme. neofroxx.com Such studies will be instrumental in designing novel, highly specific luciferase inhibitors, which could serve as valuable tools for modulating bioluminescence in research and biotechnological applications. Furthermore, these SAR studies will contribute to a more detailed understanding of the luciferase active site and the molecular determinants of substrate and inhibitor binding.

Development of Engineered Luciferases with Enhanced Resistance to this compound Inhibition

The potent inhibition of firefly luciferase by this compound can be a significant limitation in various bioluminescence-based applications, leading to signal decay and reduced sensitivity. A promising future direction is the development of engineered luciferases with enhanced resistance to this compound inhibition. This can be achieved through rational protein design and directed evolution strategies.

Site-directed mutagenesis of amino acid residues within the putative luciferin binding site has been shown to alter the enzyme's substrate affinity and bioluminescence properties. dtic.mil By identifying the specific residues that interact with this compound, it may be possible to introduce mutations that decrease the binding affinity for the inhibitor without significantly compromising the catalytic efficiency for the substrate, D-luciferin. Computational modeling and molecular docking studies can be employed to predict key interacting residues and guide the mutagenesis efforts. The development of such this compound-resistant luciferases would be highly beneficial for applications requiring sustained and robust light output, such as in vivo imaging and high-throughput screening assays.

Exploration of this compound-Related Pathways for Novel Bioluminescent and Chemiluminescent Reporter Systems

A thorough understanding of the formation and enzymatic processing of this compound can pave the way for the development of novel bioluminescent and chemiluminescent reporter systems. The enzymatic conversion of luciferin to this compound and its subsequent modification to dehydroluciferyl-CoA suggest the potential for designing reporter assays that are based on these specific biochemical transformations. neofroxx.comnih.gov

For instance, a reporter system could be designed where the activity of a particular enzyme of interest leads to the formation or degradation of this compound, which in turn modulates the light output from a coupled luciferase reaction. This would enable the indirect monitoring of the target enzyme's activity. Furthermore, the exploration of this compound analogues could lead to the discovery of novel substrates for either wild-type or engineered luciferases, potentially with different emission spectra or kinetic profiles. The development of such novel reporter systems would expand the toolbox for researchers studying a wide range of biological processes, from gene expression to enzyme activity and metabolic flux. nih.govpromega.com

Q & A

Q. What experimental methods are used to detect dehydroluciferin accumulation in ATP detection assays?

this compound (L) is typically quantified using reverse-phase HPLC with UV detection at 280 nm. This method separates L from luciferin (LH2) and other degradation products, enabling precise measurement of its inhibitory effects on luciferase activity . For example, accelerated thermostability studies involve incubating LH2 at 60°C for 150 hours and tracking L formation over time, with >50% degradation observed under these conditions .

Q. How does this compound interfere with bioluminescence assays?

this compound acts as a competitive inhibitor of firefly luciferase (e.g., Ultra-Glo™), binding to the enzyme’s active site and reducing light output. Even 3% L contamination decreases assay performance by ~20%, necessitating strict control of LH2 degradation during reagent storage .

Q. What are the standard synthetic routes for this compound preparation?

Two primary methods are documented:

  • Oxidative degradation : Boiling D-luciferin in alkaline solution under atmospheric oxygen yields L via thiazoline ring oxidation (overall yield: ~16.7%) .
  • Condensation approach : Reacting 6-hydroxy-2-cyanobenzothiazole with β,β-dialkyl-cysteines avoids harsh hydrolysis, improving yields to 59.4% .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to improve yield and purity?

  • Heteroatom substitution : Introducing alkyl groups at the 5-position of LH2 (e.g., 5,5-dimethylluciferin) blocks oxidation to L, enhancing thermostability .
  • Chromatographic purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) to isolate L from byproducts .

Q. How should researchers resolve contradictions in this compound’s inhibitory effects across different luciferase mutants?

  • Kinetic assays : Compare KiK_i (inhibition constant) values for L against wild-type and engineered luciferases (e.g., Ultra-Glo™ mutants). For example, Ultra-Glo™ retains ~80% activity despite L accumulation, whereas other mutants show <50% activity under identical conditions .
  • Structural analysis : Perform molecular docking to identify mutations (e.g., residue substitutions in the active site) that reduce L binding affinity .

Q. What experimental designs are recommended for studying this compound’s impact on long-term reagent stability?

  • Accelerated aging studies : Incubate LH2-based reagents at 37°C for 30 days, monitoring L formation and luciferase activity weekly. Include controls with 5,5-dialkylluciferins (e.g., III-a) to validate degradation resistance .
  • Multivariate analysis : Use factorial designs to test interactions between temperature, pH, and antioxidant additives (e.g., DTT) on L formation rates .

Q. How can enzyme engineering mitigate this compound-induced inhibition?

  • Directed evolution : Screen luciferase mutants for L resistance using high-throughput bioluminescence assays. For instance, Ultra-Glo™ variants with enhanced thermostability show reduced sensitivity to L .
  • Substrate co-engineering : Pair engineered luciferases with 5,5-dialkylluciferins (e.g., III-h), which resist degradation and maintain >90% activity after 150 hours at 60°C .

Methodological Considerations

Q. How to validate this compound’s identity and purity in synthetic batches?

  • Spectroscopic techniques : Confirm structure via 1H^1H-NMR (δ 7.8 ppm for aromatic protons) and HRMS (m/z 279.05 [M+H]+) .
  • Purity thresholds : Ensure ≤0.5% LH2 contamination using HPLC, as residual substrate skews inhibition assays .

Q. What statistical approaches are suitable for analyzing this compound-related data contradictions?

  • Error source mapping : Distinguish between experimental variability (e.g., pH fluctuations) and systemic bias (e.g., batch-to-batch LH2 degradation) using ANOVA and Tukey’s post-hoc tests .
  • Meta-analysis : Aggregate data from multiple thermostability studies to identify trends in L accumulation across different assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroluciferin
Reactant of Route 2
Dehydroluciferin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.